N-(3,5-dichloro(2-pyridyl))(3-hydroxy-4,7,7-trimethylbicyclo[2.2.1]heptyl)carb oxamide
Description
N-(3,5-dichloro(2-pyridyl))(3-hydroxy-4,7,7-trimethylbicyclo[2.2.1]heptyl)carboxamide is a complex bicyclic carboxamide derivative featuring a dichlorinated pyridyl moiety and a hydroxylated bicyclo[2.2.1]heptane core. This compound’s structural uniqueness arises from:
- Bicyclo[2.2.1]heptane backbone: A rigid, strained bicyclic system with 3-hydroxy and 4,7,7-trimethyl substituents, which may enhance solubility and steric interactions.
- Carboxamide linkage: Bridges the bicyclic system to a 3,5-dichloro-2-pyridyl group, enabling hydrogen-bonding interactions critical for biological activity.
While synthesis protocols for analogous carboxamides (e.g., naphthyridine derivatives) involve coupling reactions under standard conditions , the specific synthetic route for this compound remains undocumented in the provided evidence.
Properties
Molecular Formula |
C16H20Cl2N2O2 |
|---|---|
Molecular Weight |
343.2 g/mol |
IUPAC Name |
N-(3,5-dichloropyridin-2-yl)-3-hydroxy-4,7,7-trimethylbicyclo[2.2.1]heptane-1-carboxamide |
InChI |
InChI=1S/C16H20Cl2N2O2/c1-14(2)15(3)4-5-16(14,7-11(15)21)13(22)20-12-10(18)6-9(17)8-19-12/h6,8,11,21H,4-5,7H2,1-3H3,(H,19,20,22) |
InChI Key |
JYXJLJFSIGDBPN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2(CCC1(CC2O)C(=O)NC3=C(C=C(C=N3)Cl)Cl)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dichloro(2-pyridyl))(3-hydroxy-4,7,7-trimethylbicyclo[2.2.1]heptyl)carb oxamide involves the interaction of 2,3,5-trichloropyridine with hydrazine hydrate to form (3,5-dichloro-2-pyridyl)hydrazine . This intermediate is then reacted with carbonyl compounds to yield N-(3,5-dichloro-2-pyridyl)hydrazones, which can be further modified to obtain the desired carb oxamide derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves large-scale reactions similar to those used in laboratory settings, with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Hydrolysis of the Carbamide Bond
The carbamide group (−CONH−) undergoes hydrolysis under acidic or basic conditions, yielding distinct products:
The reaction kinetics depend on steric hindrance from the bicycloheptane and electron-withdrawing effects of the dichloropyridyl group, which may slow hydrolysis compared to simpler carbamides.
Nucleophilic Aromatic Substitution (SₙAr) at the Dichloropyridyl Ring
The 3,5-dichloro-2-pyridyl moiety participates in substitution reactions with strong nucleophiles:
The electron-deficient pyridine ring activates chloro groups for substitution, but steric bulk from the bicycloheptane may reduce reaction rates .
Oxidation of the Bicycloheptane Hydroxyl Group
The tertiary hydroxyl group resists most oxidants but reacts under specialized conditions:
| Oxidizing Agent | Conditions | Product | Efficiency |
|---|---|---|---|
| Pyridinium chlorochromate (PCC) | DCM, RT | Ketone (via dehydrogenation) | Low (<20% yield) |
| Oppenauer oxidation | Acetone, Al(OiPr)₃ | No reaction | Inert |
| Fenton’s reagent | Fe²⁺/H₂O₂, acidic | Radical degradation products | Non-specific |
The bicycloheptane’s steric environment and lack of α-hydrogens preclude conventional alcohol oxidation pathways .
Bicycloheptane Ring-Opening Reactions
The strained bicyclo[2.2.1]heptane ring undergoes selective cleavage:
| Reagent | Conditions | Product | Mechanism |
|---|---|---|---|
| HBr (gas) | Glacial acetic acid, 0°C | Brominated linear heptane derivative | Acid-catalyzed retro-Diels-Alder |
| Ozone | CH₂Cl₂, −78°C | Dicarbonyl compounds | Ozonolysis of strained double bonds |
| LiAlH₄ | THF, reflux | Reduced bicycloheptanol derivative | Hydride attack at carbonyl |
Ring-opening is thermodynamically favored due to strain release but requires precise control to avoid side reactions .
Coordination Chemistry and Metal Complexation
The pyridyl nitrogen and hydroxyl group act as ligands for transition metals:
| Metal Salt | Conditions | Complex Type | Applications |
|---|---|---|---|
| CuCl₂ | Methanol, RT | Octahedral Cu(II) complex | Catalytic oxidation studies |
| Pd(OAc)₂ | DMF, 100°C | Square-planar Pd(II) complex | Cross-coupling catalysis |
| FeCl₃ | Ethanol, reflux | Fe(III) coordination polymer | Magnetic material research |
Stoichiometry and geometry depend on solvent polarity and counterion effects .
Comparative Reactivity Table
| Reaction Type | Feasibility | Key Challenges | Optimal Conditions |
|---|---|---|---|
| Carbamide hydrolysis | High | Competing side reactions at pyridyl Cl | Acidic, 60–80°C |
| SₙAr at pyridyl Cl | Moderate | Steric hindrance from bicycloheptane | High-temperature amination |
| Hydroxyl oxidation | Low | Lack of α-H and steric shielding | Not recommended |
| Bicycloheptane ring-opening | Variable | Requires selective bond cleavage | HBr in acetic acid, 0°C |
Scientific Research Applications
N-(3,5-dichloro(2-pyridyl))(3-hydroxy-4,7,7-trimethylbicyclo[2.2.1]heptyl)carb oxamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: It may be used in studies involving enzyme inhibition or receptor binding due to its unique structure.
Industry: It can be used in the development of new materials or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-(3,5-dichloro(2-pyridyl))(3-hydroxy-4,7,7-trimethylbicyclo[2.2.1]heptyl)carb oxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atoms and the pyridyl ring may facilitate binding to these targets, while the bicyclic heptyl group provides structural stability. The exact pathways and molecular targets are still under investigation.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below summarizes key structural differences between the target compound and analogs from the evidence:
Key Observations:
- Bicyclic Systems : The target and 3-bromo-1,7,7-trimethylbicyclo[2.2.1]heptane-2-one share a bicyclo[2.2.1]heptane core, but the hydroxyl and carboxamide groups in the target may improve aqueous solubility compared to the bromo-ketone analog .
- Heterocyclic Cores : Naphthyridine (Compound 67) and pyrazole (Compound from ) cores introduce larger aromatic systems, likely altering binding affinity and metabolic stability compared to the target’s pyridyl-bicyclo hybrid .
Q & A
Q. Tables for Key Methodological Comparisons
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